tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18049045

Molecular Formula: C10H16BrNO3

Molecular Weight: 278.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16BrNO3 |

|---|---|

| Molecular Weight | 278.14 g/mol |

| IUPAC Name | tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3/t7-/m0/s1 |

| Standard InChI Key | PBCOFGASVWDIPR-ZETCQYMHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CBr |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1=O)CBr |

Introduction

Synthesis and Reactivity

Synthetic Pathways

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | KCN, DMF | Cyanomethyl derivative |

| Ketone Reduction | NaBH, MeOH | 5-Hydroxypyrrolidine derivative |

| Boc Deprotection | HCl (4M in dioxane) | Free amine pyrrolidine |

Structural Features

Molecular Architecture

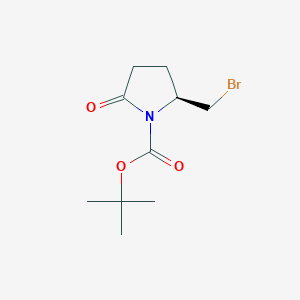

The compound’s structure (Figure 1) features a five-membered pyrrolidine ring with:

-

A bromomethyl group at the C2 position, providing electrophilic reactivity.

-

A ketone at C5, enabling keto-enol tautomerism.

-

A tert-butyl ester at N1, offering steric protection and influencing solubility.

The (2S)-configuration is critical for enantioselective synthesis, as confirmed by its chiral SMILES notation:

BrC[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C.

Spectroscopic Characterization

-

H NMR: Signals at δ 1.40 ppm (tert-butyl), δ 3.50–4.20 ppm (pyrrolidine protons), and δ 4.60 ppm (bromomethyl).

-

IR: Stretches at 1740 cm (ester C=O) and 1680 cm (ketone C=O).

Applications in Research

Organic Synthesis

The compound is a key intermediate for:

-

Alkaloid Synthesis: Serves as a precursor for pyrrolizidine and indolizidine alkaloids.

-

Peptide Mimetics: The pyrrolidine ring mimics proline in peptide backbones, enabling drug design.

Medicinal Chemistry

Comparison with Related Compounds

The absence of a nitrogen atom in the tetrahydrofuran derivative limits its use in alkaloid synthesis, while the aromatic bromine in favors electrophilic aromatic substitution over aliphatic reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume